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Compound of Interest

Compound Name: Citroxanthin

Cat. No.: B1239401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of

pure citroxanthin, also known as mutatochrome or 5,8-epoxy-β-carotene. This document is

intended to serve as a detailed resource for researchers and professionals involved in the

identification, characterization, and development of carotenoid-based compounds.

Introduction to Citroxanthin
Citroxanthin is a naturally occurring xanthophyll, an oxygenated derivative of β-carotene. Its

structure is characterized by the presence of a 5,8-epoxide group on one of the β-ionone rings,

which significantly influences its spectroscopic properties compared to its parent compound.

Accurate spectroscopic analysis is paramount for its unambiguous identification and for

understanding its physicochemical behavior in various matrices.

Quantitative Spectroscopic Data
The following table summarizes the key quantitative spectroscopic data for pure citroxanthin.

It is important to note that a complete set of experimentally determined data for pure

citroxanthin under various conditions is not extensively available in the literature. Therefore,

some data points are inferred from closely related compounds or are based on a limited

number of studies.
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Spectroscopic
Technique

Parameter Value Solvent/Conditions

UV-Visible

Spectroscopy
λmax 1 ~408 nm Hexane

λmax 2 ~430 nm Hexane[1]

λmax 3 ~457 nm Hexane

Molar Absorptivity (ε) Data not available

Mass Spectrometry Molecular Formula C40H56O[2] -

Molecular Weight 552.9 g/mol [2] -

Monoisotopic Mass 552.433116406 Da[2] -

Key Fragmentation

Ions

Predicted based on

structure
ESI-MS/MS

Nuclear Magnetic

Resonance (NMR)

Spectroscopy

¹H NMR Chemical

Shifts
See discussion below CDCl₃, C₆D₆

¹³C NMR Chemical

Shifts
See discussion below CDCl₃, C₆D₆

Infrared (IR)

Spectroscopy
Key Absorption Bands See discussion below KBr pellet or CCl₄

Note on NMR and IR Data: Detailed, experimentally verified ¹H and ¹³C NMR and IR spectra for

pure citroxanthin are not readily available in published literature. The discussion in the

respective sections below provides expected characteristic signals based on the known

structure of citroxanthin and data from similar carotenoid epoxides.

Experimental Protocols
The following sections detail the methodologies for the key spectroscopic analyses of

citroxanthin. These protocols are based on established methods for carotenoid analysis.
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UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the absorption maxima (λmax) of citroxanthin, which is characteristic

of its conjugated polyene system.

Methodology:

Sample Preparation: A stock solution of pure citroxanthin is prepared by dissolving a

precisely weighed amount in a suitable solvent (e.g., hexane, ethanol, or acetone) to a

known concentration. The solution should be prepared in low-light conditions to prevent

photo-degradation.

Instrumentation: A double-beam UV-Vis spectrophotometer is used.

Measurement:

The spectrophotometer is blanked using the same solvent as the sample.

The sample solution is transferred to a quartz cuvette.

The absorption spectrum is recorded over a wavelength range of 350-600 nm.

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the

spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc),

where A is the absorbance at a specific λmax, b is the path length of the cuvette (typically 1

cm), and c is the molar concentration of the solution.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of citroxanthin for

structural confirmation.

Methodology:

Sample Preparation: A dilute solution of pure citroxanthin is prepared in a solvent

compatible with the ionization source (e.g., methanol or acetonitrile).
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) or

Atmospheric Pressure Chemical Ionization (APCI) source is used.

Measurement:

The sample is introduced into the mass spectrometer via direct infusion or after separation

by liquid chromatography (LC).

Full scan mass spectra are acquired in positive ion mode to observe the protonated

molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is performed on the parent ion to induce

fragmentation and obtain a characteristic fragmentation pattern.

Data Analysis: The exact mass of the parent ion is used to confirm the elemental

composition (C40H56O). The fragmentation pattern is analyzed to identify characteristic

losses, such as the loss of water or cleavages along the polyene chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of citroxanthin by analyzing the

chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

Sample Preparation: A sufficient amount of pure citroxanthin (typically 1-5 mg for ¹H NMR,

10-20 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃, or

benzene-d₆, C₆D₆) in an NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Measurement:

Standard ¹H and ¹³C NMR spectra are acquired.

Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC

(Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1239401?utm_src=pdf-body
https://www.benchchem.com/product/b1239401?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1239401?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Correlation), are performed to establish connectivity between protons and carbons.

Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals

in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, are

analyzed to assign all the protons and carbons in the molecule. The presence of the 5,8-

epoxide ring will induce specific shifts in the signals of the neighboring protons and carbons

compared to β-carotene.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in citroxanthin.

Methodology:

Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by

grinding a small amount of pure citroxanthin with dry KBr powder and pressing it into a

transparent disk. Alternatively, a solution in a suitable solvent like carbon tetrachloride (CCl₄)

can be used.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Measurement:

A background spectrum of the KBr pellet holder or the solvent is recorded.

The sample spectrum is then recorded over the mid-infrared range (typically 4000-400

cm⁻¹).

Data Analysis: The absorption bands in the spectrum are assigned to specific functional

group vibrations. Key expected absorptions for citroxanthin include C-H stretching and

bending vibrations from the alkyl groups and the polyene chain, C=C stretching from the

polyene chain, and C-O-C stretching from the epoxide ring.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of

citroxanthin and a conceptual representation of its signaling pathway relevance in biological

systems (as an antioxidant).
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Caption: Workflow for the Spectroscopic Characterization of Citroxanthin.
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Caption: Conceptual Antioxidant Action of Citroxanthin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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